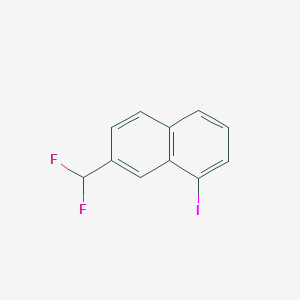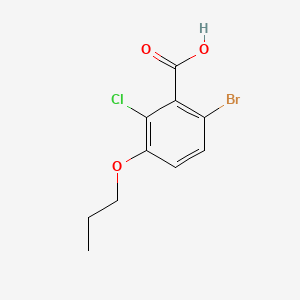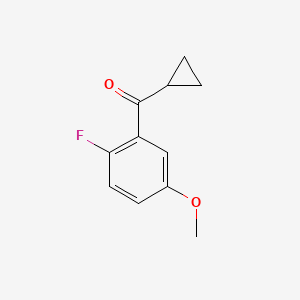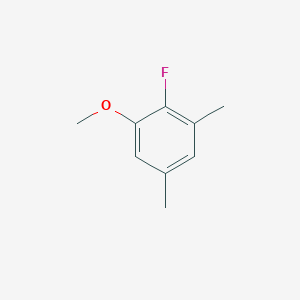
tert-Butyl 5-amino-2-chlorobenzyl(isopropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl 5-amino-2-chlorobenzyl(isopropyl)carbamate is a chemical compound with the molecular formula C14H22ClN2O2. It is a derivative of carbamate, which is commonly used in organic synthesis and as a protecting group for amines .
Vorbereitungsmethoden
The synthesis of tert-Butyl 5-amino-2-chlorobenzyl(isopropyl)carbamate typically involves the reaction of 5-amino-2-chlorobenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Tert-Butyl 5-amino-2-chlorobenzyl(isopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl 5-amino-2-chlorobenzyl(isopropyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic syntheses.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of tert-Butyl 5-amino-2-chlorobenzyl(isopropyl)carbamate involves its role as a protecting group for amines. It forms a stable carbamate linkage with the amine, which can be selectively removed under mild conditions, such as treatment with acid or heat. This allows for the selective deprotection of amines in multi-step organic syntheses .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-Butyl 5-amino-2-chlorobenzyl(isopropyl)carbamate include:
tert-Butyl carbamate: Used as a protecting group for amines, but lacks the 5-amino-2-chlorobenzyl moiety.
Benzyl carbamate: Another protecting group for amines, but with different stability and deprotection conditions.
Fluorenylmethoxycarbonyl (FMOC) carbamate: Used in peptide synthesis with different deprotection conditions. The uniqueness of this compound lies in its specific structure, which provides unique reactivity and stability compared to other carbamate derivatives.
Eigenschaften
Molekularformel |
C15H23ClN2O2 |
|---|---|
Molekulargewicht |
298.81 g/mol |
IUPAC-Name |
tert-butyl N-[(5-amino-2-chlorophenyl)methyl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C15H23ClN2O2/c1-10(2)18(14(19)20-15(3,4)5)9-11-8-12(17)6-7-13(11)16/h6-8,10H,9,17H2,1-5H3 |
InChI-Schlüssel |
PACXPQKVOFJDRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CC1=C(C=CC(=C1)N)Cl)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14776053.png)

![tert-butyl N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]carbamate](/img/structure/B14776060.png)

![2-Formyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B14776072.png)
![2-amino-N-[(2,5-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14776078.png)




![2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-fluorophenol](/img/structure/B14776100.png)

![[6-(4-Hydroxybenzoyl)oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-hydroxybenzoate](/img/structure/B14776120.png)

